2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide
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Overview
Description
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the furan ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the furan ring.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the amino group with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include furanones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antifungal, and antiviral activities.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The compound may inhibit enzyme activity or block receptor signaling, resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-furoic acid: A simple furan derivative with antibacterial properties.
Furfurylamine: Another furan derivative used in the synthesis of pharmaceuticals and agrochemicals.
Furan-2-carboxamide: A compound with similar structural features and potential biological activities.
Uniqueness
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the furan ring and the amino group allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C12H18N2O3 |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)14(12(16)9(3)13)7-10(15)11-5-4-6-17-11/h4-6,8-9H,7,13H2,1-3H3 |
InChI Key |
YNVNPXMKZOLSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(=O)C1=CC=CO1)C(=O)C(C)N |
Origin of Product |
United States |
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